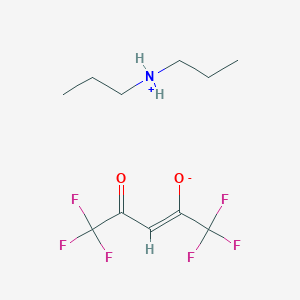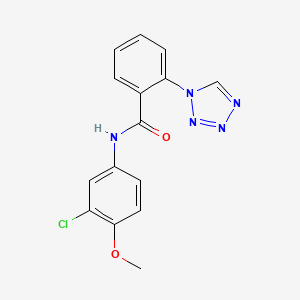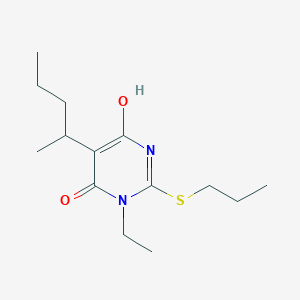
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile, also known as BDPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDPA is a derivative of stilbene and is widely used in the field of materials science, organic electronics, and biomedical research.
作用機序
The exact mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile is not fully understood. However, it is believed that this compound acts as a spin label and interacts with the environment surrounding the molecule. This interaction leads to changes in the electron spin resonance (ESR) spectra, which can be used to study the properties of the surrounding environment.
Biochemical and Physiological Effects:
This compound has been shown to have antioxidant properties and can scavenge free radicals. It has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines. In addition, this compound has been studied for its potential use in cancer treatment due to its ability to induce cell death in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile in lab experiments is its high stability and solubility in various solvents. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its high cost compared to other spin labels.
将来の方向性
There are several future directions for 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile research. One potential application is in the field of magnetic resonance imaging (MRI). This compound has been shown to have high relaxivity, which could make it a useful contrast agent for MRI. Another future direction is in the field of organic electronics. This compound could be used as a building block for the synthesis of new materials with unique electronic and optical properties. Finally, this compound could be further studied for its potential use in cancer treatment and as an antioxidant in the prevention of various diseases.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in scientific research due to its unique properties. It has been extensively studied in the fields of materials science, organic electronics, and biomedical research. This compound has potential applications in various fields, including MRI, cancer treatment, and organic electronics. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
合成法
The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 4-bromobenzonitrile in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. The yield of the synthesis process is typically around 70%.
科学的研究の応用
3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)acrylonitrile has been extensively studied in the field of materials science due to its unique optical and electronic properties. It is widely used as a fluorescent probe for the detection of oxygen and as a spin label for electron paramagnetic resonance (EPR) spectroscopy. In the field of organic electronics, this compound has been used as a building block for the synthesis of light-emitting diodes (LEDs) and field-effect transistors (FETs).
特性
IUPAC Name |
(Z)-3-(2-bromo-4,5-dimethoxyphenyl)-2-(4-bromophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2NO2/c1-21-16-8-12(15(19)9-17(16)22-2)7-13(10-20)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZAVQZJFWDHFP-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Br)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)

![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![2-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B6131712.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)
![N-[1-(2-pyrimidinyl)-3-piperidinyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B6131720.png)
![2-(1-{[1-(2-furoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B6131728.png)
![4-(3-methoxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6131732.png)
![1-[(1-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6131738.png)

![2-{4-(1,3-benzothiazol-2-ylmethyl)-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131759.png)
![2-(1-benzothien-2-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6131762.png)
